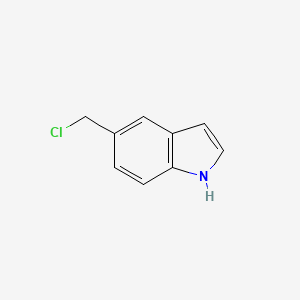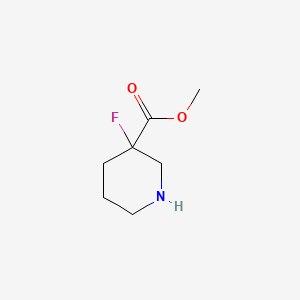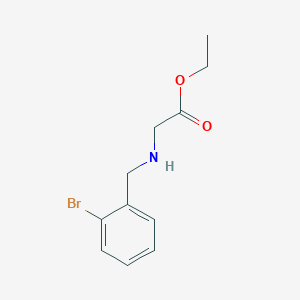
Ethyl (2-bromobenzyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-bromobenzyl)glycinate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an ethyl (2-bromobenzyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2-bromobenzyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzyl bromide with glycine ethyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-bromobenzyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl benzylglycinate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of ethyl (2-substituted benzyl)glycinate derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of ethyl benzylglycinate.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-bromobenzyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and neuroprotective properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.
Biological Studies: It is used in studies investigating the role of glycine derivatives in biological systems, including their effects on neurotransmission and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ethyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby exerting anti-inflammatory effects.
Pathways Involved: It may modulate neurotransmitter systems, particularly those involving glycine, which plays a role in inhibitory neurotransmission in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2-chlorobenzyl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (2-fluorobenzyl)glycinate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (2-iodobenzyl)glycinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Ethyl (2-bromobenzyl)glycinate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s biological activity and its suitability for various synthetic applications .
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
ethyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
KLWLPDJRFAMQCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNCC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


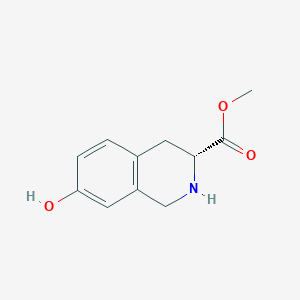
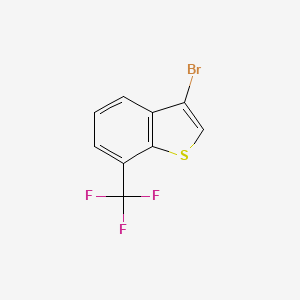
![{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
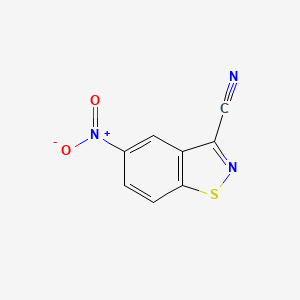
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
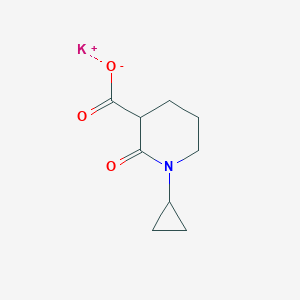

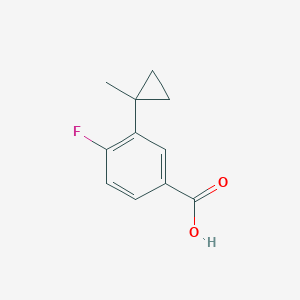
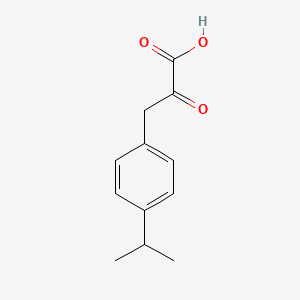
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)


